Chiral Identity: Optical Rotation Comparison
The (R)-enantiomer (CAS 142705-97-3) exhibits a specific optical rotation of [α]D25 +45.0° (c 1.13, MeOH) and [α]D25 +47.3° (c 1.33, MeOH) as reported by Kanno et al. for two independent synthetic routes . In contrast, the racemic mixture 4-acetylthio-2-pyrrolidinone (CAS 141629-12-1) has zero net optical rotation due to equal proportions of (R)- and (S)-enantiomers. The (R)-enantiomer delivers the stereochemical configuration required at the C-2 side chain of 1β-methylcarbapenems such as CS-834, where the pyrrolidinylthio substituent must possess the (R)-absolute configuration for target penicillin-binding protein (PBP) engagement. Use of racemic material would introduce 50% of the incorrect (S)-enantiomer, leading to a diastereomeric mixture in the final drug substance that would require chiral separation or result in reduced antibacterial activity [1].
| Evidence Dimension | Optical rotation (chiral identity verification) |
|---|---|
| Target Compound Data | [α]D25 +45.0° (c 1.13, MeOH) — Route A; [α]D25 +47.3° (c 1.33, MeOH) — Route B |
| Comparator Or Baseline | Racemic 4-acetylthio-2-pyrrolidinone (CAS 141629-12-1): [α]D25 0° (achiral mixture) |
| Quantified Difference | Absolute difference of ~45–47° in specific rotation; enantiomeric excess >98% for the (R)-enantiomer vs. 0% e.e. for racemate |
| Conditions | Polarimetry in MeOH at 25 °C; compound identity confirmed by 1H NMR, IR, and elemental analysis |
Why This Matters
Procurement of the correct enantiomer is an absolute requirement for producing the bioactive carbapenem diastereomer; the racemate cannot serve as a direct substitute without additional chiral resolution steps that add cost and reduce overall yield.
- [1] Iwasaki, T.; Kondo, K.; Horikawa, H.; Yamaguchi, T.; Matsushita, T. (Tanabe Seiyaku Co., Ltd.). 1-Methylcarbapenem derivatives and process for preparation thereof. EP 0474243 B1. View Source
